molecular formula C8H17NO2 B1444278 1-(2,2-Dimethoxyethyl)pyrrolidine CAS No. 22633-65-4

1-(2,2-Dimethoxyethyl)pyrrolidine

Cat. No. B1444278
CAS RN: 22633-65-4
M. Wt: 159.23 g/mol
InChI Key: BTQXGQXFTHPBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dimethoxyethyl)pyrrolidine is a chemical compound with the CAS Number: 22633-65-4 . It has a molecular weight of 159.23 . The IUPAC name for this compound is 1-(2,2-dimethoxyethyl)pyrrolidine . The Inchi Code for this compound is 1S/C8H17NO2/c1-10-8(11-2)7-9-5-3-4-6-9/h8H,3-7H2,1-2H3 .


Molecular Structure Analysis

The molecular formula of 1-(2,2-Dimethoxyethyl)pyrrolidine is C8H17NO2 . The Inchi Key for this compound is BTQXGQXFTHPBEW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-(2,2-Dimethoxyethyl)pyrrolidine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Arylation in Ionic Liquids

A study by Velázquez et al. (2010) examined the stability and reactivity of pyrrolidine derivatives in ionic liquids. They found that 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (a pyrrolidine derivative) is more stable in ionic liquid [EMIM][Ms] than in dimethylformamide (DMF). This stability in ionic liquids suggests potential applications in chemical synthesis and pharmaceutical manufacturing processes, where reaction stability is crucial (Carlos A. Velázquez et al., 2010).

Molecular Structure Studies

Mozzchukhin et al. (1991) carried out X-ray studies of chelate pyrrolidine derivatives. This research contributes to understanding the molecular structures of compounds with pyrrolidine rings, which is vital for developing new materials and pharmaceuticals (A. O. Mozzchukhin et al., 1991).

Synthesis and Anti-proliferative Activity

Ince et al. (2020) synthesized novel pyrrolidines linked to 1,2,3-triazole derivatives. These compounds showed significant anti-proliferative activities against human prostate cancer cells. This indicates the potential of pyrrolidine derivatives in cancer treatment (Tuncay Ince et al., 2020).

Characterization in Chemical Analysis

A study by Wallach et al. (2015) described the synthesis and characterization of pyrrolidine analogues. This research is significant in analytical chemistry, particularly in identifying and differentiating chemical compounds (J. Wallach et al., 2015).

Catalysis and Chemical Reactions

Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidines in a [3+2] cycloaddition reaction. Understanding these reactions is critical for developing new catalytic processes in organic chemistry (Magdalena Żmigrodzka et al., 2022).

Asymmetric Synthesis

Research by Yamamoto et al. (1993) on the synthesis of enantiomeric pairs of pyrrolidines of C2-symmetry is significant for the field of stereochemistry, which is crucial in drug development and synthesis of biologically active compounds (Yukio Yamamoto et al., 1993).

Safety and Hazards

The compound has been classified as dangerous with hazard statements H226, H315, H318, H335 . These statements indicate that the compound is flammable, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

1-(2,2-dimethoxyethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-8(11-2)7-9-5-3-4-6-9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQXGQXFTHPBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1CCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dimethoxyethyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Dimethoxyethyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(2,2-Dimethoxyethyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-(2,2-Dimethoxyethyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-(2,2-Dimethoxyethyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-(2,2-Dimethoxyethyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-(2,2-Dimethoxyethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.